molecular formula C13H16FNO2 B1462458 (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone CAS No. 1090595-85-9

(3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone

Cat. No. B1462458
CAS RN: 1090595-85-9
M. Wt: 237.27 g/mol
InChI Key: RPOCDFLLXXIADC-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C13H16FNO2 and a molecular weight of 237.27 . It is also known as FMHP and is a designer drug that belongs to the cathinone class of psychoactive substances.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)O)F . This indicates that the compound contains a fluoromethylphenyl group and a hydroxypiperidinyl group connected by a methanone linkage.

Scientific Research Applications

Nonlinear Optical Properties

A study on a closely related compound, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, synthesized using the Scholten-Boumann condensation reaction method, revealed significant nonlinear optical (NLO) properties. The compound exhibited good thermal stability and showed an SHG efficiency 1.86 times that of potassium dihydrogen phosphate (KDP), indicating potential for device applications due to its hardness and optical characteristics B. Revathi, D. Jonathan, S. Sathya, G. Usha, 2018.

Antimicrobial Activity

Research on fluorine-containing compounds similar to (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone demonstrated antimicrobial activity. For instance, compounds with fluorine substitutions were synthesized and tested against various bacterial and fungal strains. Some derivatives showed promising antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans, highlighting the therapeutic potential of fluorine-modified molecules in combating microbial infections Amol V. Gadakh, C. Pandit, S. S. Rindhe, B. Karale, 2010.

Antitumor Activity

Another study focused on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with a similar fluorophenyl group, synthesized for potential antitumor applications. Preliminary biological testing showed distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2, suggesting its utility in developing anticancer therapies Zhi-hua Tang, W. Fu, 2018.

properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-9-2-3-10(8-12(9)14)13(17)15-6-4-11(16)5-7-15/h2-3,8,11,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOCDFLLXXIADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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